N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Description
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-28-17-9-7-14(8-10-17)16-11-19-18(20(26)12-16)13-23-22(24-19)25-21(27)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,23,24,25,27) |
InChI Key |
SYGLGOVSSUAHRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone scaffold is synthesized via cyclocondensation of 2-aminobenzamide derivatives with ketones or aldehydes. For instance, 2-amino-N-(4-methoxyphenyl)cyclohex-1-ene-1-carboxamide undergoes acid-catalyzed cyclization in the presence of acetic acid and triethyl orthoformate. This reaction proceeds at 110°C under reflux conditions, yielding the tetrahydroquinazolinone intermediate with a 68–72% yield.
Table 1: Reaction Conditions for Quinazolinone Core Synthesis
Benzamide Coupling
The amine group at position 2 of the quinazolinone core is coupled with benzoyl chloride using Schotten-Baumann conditions. Reaction in a biphasic system (aqueous NaOH/dichloromethane) at 0–5°C prevents hydrolysis of the acid chloride. This step achieves an 85% yield, with purity confirmed via HPLC.
Radical-Mediated One-Pot Synthesis Using DMSO and H₂O₂
A novel, transition metal-free method utilizes DMSO as a carbon source and H₂O₂ as an oxidant to construct the quinazolinone ring. This single-step protocol simplifies the synthesis by avoiding intermediate isolation.
Reaction Mechanism
The reaction begins with the oxidation of DMSO by H₂O₂, generating a methylsulfinyl radical. This radical abstracts a hydrogen atom from the 2-aminobenzamide substrate, initiating cyclization. The intermediate undergoes dehydration to form the quinazolinone ring. Substituents at the 7-position, such as the 4-methoxyphenyl group, are introduced via pre-functionalized starting materials.
Table 2: Optimization of Radical-Mediated Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 140°C | 78 |
| H₂O₂ Equivalents | 1.5 | 82 |
| Solvent | DMSO | 75 |
Scope and Limitations
This method is highly effective for electron-donating substituents (e.g., methoxy groups) but struggles with electron-withdrawing groups due to reduced radical stability. Scalability is limited by the exothermic nature of H₂O₂ decomposition at high temperatures.
Chlorination-Based Coupling for Industrial Scalability
A patent-pending method employs chlorination of quinazolin-4(3H)-ones followed by nucleophilic aromatic substitution (NAS) with benzamide derivatives.
Chlorination Step
Quinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 4-chloroquinazoline. This intermediate is isolated via filtration and washed with diethyl ether to remove excess POCl₃.
NAS with Benzamide
4-Chloroquinazoline reacts with benzamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C. The reaction achieves a 90% conversion rate, with the final product purified via recrystallization from ethanol.
Table 3: Comparison of Chlorination-Based vs. Radical-Mediated Methods
| Metric | Chlorination Method | Radical Method |
|---|---|---|
| Yield (%) | 88 | 78 |
| Reaction Time (h) | 8 | 12 |
| Scalability | Industrial | Lab-scale |
Critical Analysis of Methodologies
Efficiency and Sustainability
The radical-mediated method excels in green chemistry metrics, utilizing H₂O₂ as a benign oxidant. However, its moderate yields and energy-intensive conditions limit industrial adoption. In contrast, the chlorination route offers high yields and scalability but relies on toxic POCl₃.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, plastics, and other materials.
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at Position 7 (Quinazolinone Core)
4-Methylphenyl Substitution
- Compound: 3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide (RN: 847859-90-9) Structural Difference: Replaces the 4-methoxyphenyl with 4-methylphenyl. Impact: The methyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility.
4-Fluorophenyl Substitution
- Compound: 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (RN: 714925-70-9) Structural Difference: Substitutes 4-methoxyphenyl with 4-fluorophenyl and replaces benzamide with 3-methylanilino. Impact: Fluorine’s electron-withdrawing nature may reduce electron density in the aromatic ring, affecting π-π stacking interactions. The anilino group (vs.
Furan-2-yl Substitution
- Compound : N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Structural Difference : Replaces 4-methoxyphenyl with a furan-2-yl group .
- Impact : The furan ring introduces a heterocyclic, oxygen-containing system, which may improve metabolic stability but reduce steric bulk compared to phenyl derivatives. This substitution could influence binding to enzymes like cytochrome P450 .
Modifications at Position 2 (Amide/Anilino Group)
Benzamide Derivatives with Extended Chains
- Compound: N-[7-(4-Fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylbutanamide Structural Difference: Replaces benzamide with 2-phenylbutanamide. The extended chain may also alter binding kinetics in enzymatic pockets .
Sulfamoyl-Benzamide Hybrids
- Compound : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structural Difference : Combines a benzamide group with a 1,3,4-oxadiazole ring and a sulfamoyl moiety.
- Impact : The oxadiazole ring enhances rigidity and may improve metabolic stability. LMM5 exhibits antifungal activity against Candida albicans, suggesting that structural hybridization can broaden pharmacological profiles .
Key Findings and Implications
Position 7 Modifications :
- Electron-donating groups (e.g., methoxy) improve solubility and electronic interactions, while hydrophobic groups (e.g., methyl) enhance membrane permeability.
- Fluorine substitution balances hydrophobicity and electronic effects, making it a common strategy in drug design .
Position 2 Modifications: Benzamide derivatives show versatility in targeting enzymes (e.g., thioredoxin reductase in LMM5 ). Substitutions with anilino or extended chains alter hydrogen-bonding networks, impacting selectivity and potency.
Biological Activity
Overview
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and as inhibitors of various biological pathways.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a 4-methoxyphenyl group and a benzamide moiety. Its structural formula can be represented as follows:
This structure contributes to its interactions with biological targets, influencing its pharmacological properties.
Anticancer Activity
Quinazoline derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, a related study demonstrated that quinazoline-containing benzamides exhibited significant HDAC1 inhibitory activity, leading to reduced cell viability in various cancer cell lines such as K562 and HCT116 .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | TBD | HDAC inhibition |
| Compound 11a | Hut78 | 0.5 | HDAC1 selective inhibition |
| Doxorubicin | MCF-7 | 3.23 | DNA intercalation |
The anticancer effects of this compound are primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. By targeting HDACs, the compound disrupts the acetylation status of histones and non-histone proteins, leading to altered gene expression associated with cell cycle arrest and apoptosis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal that the quinazoline scaffold can effectively bind to the active sites of enzymes like HDACs and kinases, which are critical in cancer signaling pathways .
In Vivo Studies
In vivo studies using xenograft models have shown that quinazoline derivatives can significantly reduce tumor growth without adversely affecting normal tissues. For example, compound 11a demonstrated notable antitumor activity in A549 tumor xenografts, highlighting the therapeutic potential of these compounds .
Other Biological Activities
Beyond anticancer properties, quinazoline derivatives exhibit a range of biological activities including:
- Antimicrobial : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory : Compounds have been noted for their ability to modulate inflammatory pathways.
Q & A
Q. How to address inconsistencies in spectroscopic data during peer review?
- Methodological Answer : Provide raw data (e.g., NMR FID files, HRMS spectra) for independent validation. Cross-reference with analogous compounds (e.g., ’s benzamide derivatives) to contextualize shifts or splitting patterns . Transparent reporting of calibration standards (e.g., TMS for NMR) ensures reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
